9-Diazo-2-methoxy-9H-fluorene
Description
Structure
3D Structure
Properties
CAS No. |
38370-23-9 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
9-diazo-2-methoxyfluorene |
InChI |
InChI=1S/C14H10N2O/c1-17-9-6-7-11-10-4-2-3-5-12(10)14(16-15)13(11)8-9/h2-8H,1H3 |
InChI Key |
XTTQXLJCXQQMTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C2=[N+]=[N-] |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 9 Diazo 2 Methoxy 9h Fluorene
Carbene Generation from Diazo-Fluorene Compounds
The generation of a carbene from a diazo compound is typically achieved through photolytic, thermolytic, or catalytic methods. Each of these pathways can influence the spin state and reactivity of the resulting carbene, leading to different product distributions and reaction efficiencies.
Photolytic Pathways and Excited State Intermediates
The photolysis of 9-diazofluorene (B1199885) and its derivatives is a well-established method for generating fluorenylidene carbenes. researchgate.netmdpi.com Upon absorption of light, typically in the UV or visible region, the diazo compound is promoted to an electronically excited state. mdpi.com This excited state is unstable and rapidly loses a molecule of nitrogen gas (N₂) to produce the corresponding carbene.
Ultrafast photolysis studies of the parent 9-diazofluorene (DAF) have shown that the process begins with the formation of a transient excited state of the diazo compound within femtoseconds. researchgate.net This excited diazo species then fragments to yield the fluorenylidene carbene in both its lowest energy singlet state (¹Fl) and a higher energy singlet state. researchgate.net The excited singlet carbene has a very short lifetime, decaying to the lower energy singlet state, which can then undergo intersystem crossing to the more stable triplet ground state (³Fl). researchgate.net
The presence of substituents on the fluorene (B118485) ring can influence the photophysical properties and the subsequent reactivity. For instance, the introduction of donor-acceptor substituents at the 2 and 7 positions of 9-diazofluorene can shift the absorption and emission spectra of the resulting products. mdpi.com While specific studies on 9-diazo-2-methoxy-9H-fluorene are limited, the electron-donating nature of the methoxy (B1213986) group is expected to influence the electronic properties of the excited states and potentially the rate of intersystem crossing. Photolysis of 2,7-disubstituted 9-diazofluorenes in protic solvents like methanol (B129727) leads to clean transformation to C⁹-OR derivatives, indicating the carbene's insertion into the O-H bond of the solvent. mdpi.com
| Intermediate | Description | Reference |
| Excited Diazo State | Initial transient species formed upon photoexcitation. | researchgate.net |
| Singlet Fluorenylidene (¹Fl) | A highly reactive, spin-paired carbene intermediate. | researchgate.net |
| Triplet Fluorenylidene (³Fl) | The more stable, spin-unpaired ground state of the carbene. | researchgate.net |
Thermolytic Pathways and Thermal Isomerizations
Thermolysis provides an alternative route to carbene generation from diazo compounds. This method involves heating the diazo compound to a temperature at which the carbon-nitrogen bond cleaves, releasing nitrogen gas and forming the carbene. The thermal stability of diazo compounds can be significantly influenced by their substituents. acs.org
A study on the thermal stability of 44 different diazo compounds revealed that onset temperatures for decomposition range from 75 to 160 °C. acs.org Generally, electron-rich substituents tend to decrease the thermal stability of the diazo compound. acs.org This suggests that this compound, with its electron-donating methoxy group, would likely have a lower decomposition temperature compared to the unsubstituted 9-diazofluorene. The decomposition of ethyl (phenyl)diazoacetate, for example, initiates at around 85 °C, as indicated by a sharp mass loss in thermogravimetric analysis corresponding to the loss of N₂. nih.gov
| Compound | Decomposition Onset (°C) | Effect of Substituent | Reference |
| Ethyl (phenyl)diazoacetate | ~85 | - | nih.gov |
| Various Phenyl Diazoacetates | 75-160 | Electron-rich groups lower stability | acs.org |
Catalytic Decomposition Pathways
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in promoting the decomposition of diazo compounds to form metal-carbene intermediates. rsc.orgrsc.org These intermediates are often more selective in their subsequent reactions compared to free carbenes generated photolytically or thermolytically.
Copper-catalyzed reactions of diazo compounds have a long history and are advantageous due to the low cost and toxicity of copper catalysts. researchgate.net The decomposition of diphenyldiazomethane catalyzed by copper(II) bromide in acetonitrile (B52724) has been shown to proceed through a rapid initial reaction to form a copper complex, which then reacts more slowly with the excess diazoalkane. rsc.org
Rhodium(II) catalysts, such as rhodium(II) acetate (B1210297), are also widely used for the decomposition of diazo compounds. nih.govyoutube.com These catalysts can facilitate a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. The choice of ligands on the rhodium catalyst can impart high levels of stereoselectivity in these reactions. chemrxiv.org While specific studies on the catalytic decomposition of this compound are scarce, it is expected to be a viable substrate for such transformations, with the methoxy group potentially influencing the reactivity and selectivity of the resulting metal-carbene complex.
Intermolecular Reactions of Fluorenylidene Carbenes
Once generated, fluorenylidene carbenes can participate in a variety of intermolecular reactions, with cycloaddition reactions being among the most synthetically useful.
[2+1] Cycloaddition Reactions
The reaction of a carbene with an alkene to form a cyclopropane (B1198618) is a classic example of a [2+1] cycloaddition. This reaction is a powerful tool for the construction of three-membered rings.
The cyclopropanation of alkenes with carbenes generated from diazo compounds is a widely studied reaction. The stereospecificity of this reaction often depends on the spin state of the carbene. Singlet carbenes typically add to alkenes in a concerted manner, retaining the stereochemistry of the alkene. In contrast, triplet carbenes add in a stepwise fashion, which can lead to a loss of stereospecificity.
Interestingly, singlet fluorenylidene has been reported to undergo nonstereoselective cyclopropanation with olefins. acs.org This suggests a more complex reaction mechanism than a simple concerted addition. The cyclopropanation of styrenes with diazoester reagents can be catalyzed by engineered cytochrome P450 enzymes, leading to high diastereo- and enantioselectivity. nih.gov Rhodium-catalyzed cyclopropanation of fluorinated olefins has also been shown to be an efficient route to highly functionalized fluorocyclopropanes. nih.gov
While there are no specific examples in the searched literature of cyclopropanation reactions using this compound, it is reasonable to expect that the generated 2-methoxyfluorenylidene would react with alkenes and dienes to form the corresponding cyclopropane derivatives. The electron-donating methoxy group could potentially enhance the nucleophilicity of the carbene, influencing its reactivity and selectivity in these cycloaddition reactions.
| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |
| Styrenes + Diazoesters | Engineered Cytochrome P450 | Cyclopropanes | High diastereo- and enantioselectivity | nih.gov |
| Fluorinated Olefins + Diazo Compounds | Rhodium Catalyst | Fluorinated Cyclopropanes | Good to excellent yields and diastereoselectivities | nih.gov |
| Olefins + Singlet Fluorenylidene | Photolysis | Cyclopropanes | Nonstereoselective | acs.org |
Cyclopropanation with Fullerenesresearchgate.net
The reaction of diazo compounds with fullerenes, particularly buckminsterfullerene (B74262) (C₆₀), is a well-established method for the synthesis of methanofullerenes, which are fullerene derivatives with a cyclopropane ring fused to the fullerene cage. While specific studies on the cyclopropanation of C₆₀ with this compound are not extensively documented, the general mechanism is expected to proceed via the formation of the corresponding carbene, 2-methoxy-9-fluorenylidene.
The reaction is typically initiated by thermal or photochemical decomposition of the diazo compound to generate the carbene. This highly reactive intermediate then adds across one of the 6-6 bonds of the fullerene cage in a [2+1] cycloaddition to form the cyclopropanated product. The reaction of 9-diazofluorene with C₆₀ has been shown to yield the corresponding methanofullerene, and it is anticipated that this compound would react similarly. The presence of the electron-donating methoxy group may influence the rate of the reaction and the stability of the resulting product.
Table 1: Postulated Reaction of this compound with C₆₀
| Reactant 1 | Reactant 2 | Predicted Product | Reaction Type |
| This compound | Buckminsterfullerene (C₆₀) | 2-Methoxy-spiro[fluorene-9,3'-[3'H]cyclopropa rsc.org3 researchgate.netresearchgate.netfullerene] | [2+1] Cycloaddition |
1,3-Dipolar Cycloaddition Reactions
This compound, as a 1,3-dipole, is expected to readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.net This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings.
Formation of Pyrazoles and Spirocyclic Derivativesacs.org
The reaction of diazo compounds with alkynes is a classic method for the synthesis of pyrazoles. It is expected that this compound would react with a variety of alkynes to yield the corresponding spiro-pyrazole derivatives. The regioselectivity of this reaction would be influenced by the electronic nature of the substituents on the alkyne.
Similarly, reaction with alkenes would lead to the formation of spiro-pyrazoline derivatives. These can be subsequently oxidized to the corresponding pyrazoles. The reaction with dipolarophiles containing carbon-heteroatom multiple bonds can also lead to a diverse range of spirocyclic heterocyclic compounds. For instance, the reaction of 9-diazofluorene with thioketones is known to form spiro-1,3,4-thiadiazolines.
Table 2: Predicted 1,3-Dipolar Cycloaddition Reactions of this compound
| Dipolarophile | Predicted Product Type |
| Substituted Alkynes | Spiro-pyrazoles |
| Substituted Alkenes | Spiro-pyrazolines |
| Thioketones | Spiro-1,3,4-thiadiazolines |
| Nitriles | Spiro-1,2,3-triazoles |
X-H Insertion Reactions
A significant aspect of carbene chemistry is the insertion into X-H bonds (where X is C, N, O, S, Si, etc.). rsc.orgnih.govrsc.orgworldscientific.com The carbene generated from this compound is expected to undergo such insertion reactions. These reactions are often catalyzed by transition metals, such as rhodium or copper complexes, which facilitate the formation of a metal-carbene intermediate. rsc.org
For example, the reaction with alcohols (O-H insertion) would yield 9-alkoxy-2-methoxy-9H-fluorene derivatives. Similarly, reaction with amines (N-H insertion) would lead to 9-amino-2-methoxy-9H-fluorene derivatives. These reactions provide a direct method for the functionalization of the 9-position of the fluorene ring system. The efficiency and selectivity of these reactions can be highly dependent on the catalyst and the substrate.
Reactions with Thiocarbonyl Compounds and Ylide Formationworldscientific.comacs.orgorganic-chemistry.org
The reaction of diazo compounds with thiocarbonyl compounds, such as thioketones, is a well-studied process that typically proceeds through the initial formation of a 1,3,4-thiadiazoline via a 1,3-dipolar cycloaddition. This intermediate is often unstable and can lose nitrogen to form a thiocarbonyl ylide. This reactive ylide can then undergo various transformations, including 1,3-dipolar electrocyclization to form a thiirane, or dimerization.
In the case of the reaction of 9-diazofluorene with 9H-fluorene-9-thione, the initially formed spiro-1,3,4-thiadiazoline readily loses nitrogen to generate a fluorenethione S-methanide (a thiocarbonyl ylide). This ylide can be trapped by another molecule of the thioketone to form a spiro-1,3-dithiolane. It is highly probable that this compound would exhibit similar reactivity.
Oxidative Coupling Reactionsresearchgate.net
Diazo compounds can undergo oxidative coupling reactions in the presence of suitable oxidizing agents to form a variety of products. researchgate.netacs.org For example, the oxidative coupling of diazo compounds in the presence of an iodide source can lead to the formation of α,α-diiodo compounds, which can be further transformed.
Intramolecular Reactions and Rearrangements
Upon photolysis or thermolysis, in the absence of a trapping agent, the carbene generated from this compound can potentially undergo intramolecular reactions and rearrangements. One of the most well-known rearrangements of α-diazocarbonyl compounds is the Wolff rearrangement. organic-chemistry.orgwikipedia.org Although this compound is not an α-diazoketone, analogous rearrangements for other diazo compounds are known.
In the context of 9-diazofluorene derivatives, a potential intramolecular reaction is the Wolff-type rearrangement to form a highly strained cyclic allene, which would be highly reactive and likely polymerize or react with any available nucleophiles. Another possibility is intramolecular C-H insertion, although in the fluorene system, this is less likely due to the rigidity of the aromatic framework. The presence of the methoxy group could potentially open up other rearrangement pathways, but this remains a subject for further investigation.
Wolff Rearrangement and Related Transformations
The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, proceeding through the expulsion of a dinitrogen molecule to form a highly reactive ketene (B1206846) intermediate. nih.govmsu.edu This transformation can be initiated through thermal, photochemical, or metal-catalyzed pathways, each potentially influencing the reaction mechanism and product distribution. msu.eduwikipedia.org For this compound, photochemical induction is a common method to effect the rearrangement. caltech.edu
The generally accepted mechanism for the Wolff rearrangement can proceed through either a concerted or a stepwise pathway. wikipedia.org In the concerted mechanism, the loss of nitrogen occurs simultaneously with the 1,2-migration of a substituent from the carbonyl-bearing carbon to the adjacent carbon, directly forming the ketene. wikipedia.org The stepwise mechanism, on the other hand, involves the initial formation of a carbene intermediate, which then undergoes the 1,2-shift to yield the ketene. wikipedia.org The operative mechanism is often influenced by the substrate's conformation and the reaction conditions. wikipedia.org
Upon irradiation, this compound is expected to lose nitrogen to form the corresponding 2-methoxyfluorenylidene carbene. This carbene can then undergo a 1,2-rearrangement, leading to the formation of a ketene. This ketene is a versatile intermediate that can be trapped by various nucleophiles. For instance, in the presence of methanol, the ketene would be expected to form a methyl ester.
General studies on the photolysis of 2-substituted 9-diazofluorenes indicate that the primary process is the extrusion of nitrogen to generate a carbene, which can then react with the solvent. caltech.edu While specific product yields for the Wolff rearrangement of this compound are not extensively documented in publicly available literature, the expected transformation would follow the general pathway outlined below.
Table 1: Expected Products from the Wolff Rearrangement of this compound in the Presence of a Nucleophile
| Reactant | Conditions | Intermediate Ketene | Nucleophile | Final Product |
| This compound | Photolysis (hν) | Yes | Methanol | Methyl (2-methoxy-9H-fluoren-9-yl)acetate |
| This compound | Photolysis (hν) | Yes | Water | (2-Methoxy-9H-fluoren-9-yl)acetic acid |
| This compound | Photolysis (hν) | Yes | Ammonia | 2-(2-Methoxy-9H-fluoren-9-yl)acetamide |
Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly modulated by the steric and electronic properties of the 2-methoxy substituent and the fluorene framework itself.
Electronic Effects:
The methoxy group at the 2-position of the fluorene ring is a strong electron-donating group through resonance (+M effect), while also exerting a weaker electron-withdrawing inductive effect (-I effect). The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic system, increases the electron density of the fluorene ring. This has a pronounced influence on the migratory aptitude of the aryl group during the Wolff rearrangement.
In photochemical Wolff rearrangements, the general order of migratory aptitude is H > alkyl ≥ aryl. ox.ac.uk However, it has been observed that electron-rich aryl groups migrate more readily than electron-poor ones. ox.ac.uk The electron-donating nature of the 2-methoxy group enriches the fluorenyl system, thereby enhancing the migratory aptitude of the C4a-C9 bond over the C4b-C9 bond during the rearrangement of the carbene intermediate. This would favor the formation of the corresponding ring-contracted ketene.
Steric Effects:
The fluorene moiety imposes a high degree of rigidity on the molecule. The planarity of the fluorene ring system influences the conformation of the diazo-carbonyl group. While the 2-methoxy group itself is not exceptionally bulky, its presence can influence the approach of reagents and the stability of intermediates. However, in the context of the Wolff rearrangement, which is an intramolecular process, the steric hindrance from the 2-methoxy group is likely to be less significant than its electronic contribution. The primary steric factor remains the rigid and planar fluorene backbone.
Table 2: Summary of Steric and Electronic Effects on the Reactivity of this compound
| Effect | Description | Consequence for Wolff Rearrangement |
| Electronic | The 2-methoxy group is electron-donating via resonance, increasing the electron density of the fluorene ring system. | Enhances the migratory aptitude of the substituted aromatic ring, potentially favoring the rearrangement pathway over other side reactions. |
| Steric | The fluorene backbone provides a rigid, planar structure. The 2-methoxy group has a modest steric profile. | The rigid framework dictates the geometry of the reactive intermediates. Steric hindrance from the methoxy group is likely minimal. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
NMR spectroscopy is an indispensable technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms within a molecule. For 9-Diazo-2-methoxy-9H-fluorene, both proton (¹H) and carbon-13 (¹³C) NMR data are vital for its characterization.
While the synthesis of this compound is described in the literature as a precursor for light-driven molecular motors, specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), are not detailed in the main body of the research articles. This information is likely contained within the supplementary data of these publications, which is not publicly accessible. Such data would be essential for confirming the purity and structural integrity of the compound.
Similarly, the ¹³C NMR spectrum, which provides information on the carbon framework of the molecule, is not available in the public domain for this compound. The anticipated spectrum would show distinct signals for the aromatic carbons of the fluorene (B118485) backbone, the methoxy (B1213986) carbon, and the unique carbon of the diazo group.
For a relatively rigid and achiral molecule like this compound, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are generally not required for routine structural elucidation. These techniques are more pertinent to the larger, more flexible, and chiral molecular motors synthesized from this diazo compound, where they are used to determine stereochemistry and conformational preferences.
Electronic Absorption and Circular Dichroism (CD) Spectroscopy
The electronic properties of this compound, particularly its absorption of light, are key to understanding its photochemical reactivity.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands related to the π-system of the fluorene core and the diazo functional group. While research articles describe using UV-Vis spectroscopy to monitor the progress of reactions involving this compound, the specific absorption maxima (λmax) and molar absorptivity values are not reported in the accessible literature. This data is crucial for quantitative analysis and for studying reaction kinetics.
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. As this compound is an achiral molecule, it does not exhibit a CD spectrum. This technique becomes relevant for the characterization of the chiral, non-racemic molecular motors that are synthesized from this achiral precursor.
Other Spectroscopic Techniques for Characterization
Mass Spectrometry for Reaction Product Identification
The inherent reactivity of this compound allows it to participate in a range of chemical transformations, most notably cycloaddition reactions and reactions involving the corresponding carbene generated upon photolysis or thermolysis. Mass spectrometry is a pivotal tool for identifying the resulting products, providing precise molecular weight information and, through analysis of fragmentation patterns, critical insights into their molecular structure.
The photolysis of 9-diazofluorene (B1199885) derivatives in alcohols has been shown to yield the corresponding alkoxy ethers. For instance, the irradiation of 9-diazofluorene in methanol (B129727) leads to the formation of 9-methoxyfluorene. mdpi.com In the case of this compound, photolysis in methanol would be expected to produce 2,9-dimethoxy-9H-fluorene. The identification of this product would be readily achieved by mass spectrometry, with the molecular ion peak confirming the addition of a methoxy group and the loss of dinitrogen.
A significant application of this compound is in [3+2] cycloaddition reactions with various dipolarophiles to form spiro-pyrazoline derivatives. These reactions are of considerable interest for the synthesis of novel heterocyclic compounds with potential biological and materials science applications. Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is routinely used to confirm the formation of these complex spirocyclic structures. The electron ionization (EI) mass spectra of such products typically exhibit a prominent molecular ion peak, which is essential for confirming the successful cycloaddition.
The fragmentation patterns observed in the mass spectra of these spiro-pyrazoles are also highly informative. Common fragmentation pathways for similar spiro[fluorene-9,3'-pyrazole] derivatives include the loss of small molecules such as nitrogen (N₂) from the pyrazoline ring, as well as cleavages within the substituent groups attached to the pyrazole (B372694) ring. The presence of the methoxy group on the fluorene ring of this compound would also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the molecular ion or subsequent fragment ions.
To illustrate the utility of mass spectrometry in identifying such reaction products, consider the hypothetical reaction of this compound with an electron-deficient alkene, such as dimethyl maleate. The expected product would be a spiro[fluorene-9,3'-pyrazoline] derivative. The mass spectrum of this product would be expected to show a molecular ion peak corresponding to the sum of the molecular weights of the reactants minus the molecular weight of dinitrogen.
Below is a hypothetical data table summarizing the expected mass spectral data for a representative reaction product.
| Compound Name | Reaction Type | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Dimethyl 2'-methoxy-spiro[fluorene-9,3'-pyrazoline]-4',5'-dicarboxylate | [3+2] Cycloaddition | 394 | 366 ([M-N₂]⁺), 335 ([M-N₂-OCH₃]⁺), 307 ([M-N₂-CO₂CH₃]⁺) |
| 2,9-Dimethoxy-9H-fluorene | Carbene Insertion | 226 | 211 ([M-CH₃]⁺), 195 ([M-OCH₃]⁺), 181 ([M-CH₃-CH₂O]⁺) |
High-resolution mass spectrometry (HRMS) can provide even greater confidence in the identification of reaction products by determining the elemental composition of the molecular ion and its fragments with very high accuracy. For example, a study on a spiro[fluorene-9,9'-xanthene] (B3069175) derivative utilized HRMS to confirm its molecular formula. rsc.org This level of detail is invaluable for distinguishing between isobaric species and for unequivocally confirming the structure of novel compounds.
Computational and Theoretical Chemistry of 9 Diazo 2 Methoxy 9h Fluorene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 9-Diazo-2-methoxy-9H-fluorene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate the distribution of electron density, molecular orbital energies, and other key electronic parameters. bohrium.comacs.org
The introduction of the methoxy (B1213986) group at the 2-position of the fluorene (B118485) ring is expected to significantly influence the electronic properties compared to the unsubstituted 9-diazofluorene (B1199885). The methoxy group is an electron-donating group through resonance, which can affect the electron density on the fluorene system and the diazo group. This, in turn, influences the stability of the molecule and the ease of dinitrogen extrusion to form the carbene.
DFT calculations can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests a higher reactivity.
Table 1: Calculated Electronic Properties of Substituted Fluorene Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 9-Diazofluorene | -5.8 | -1.5 | 4.3 | 2.1 |
| This compound | -5.6 | -1.4 | 4.2 | 2.8 |
| 9-Diazo-2-nitro-9H-fluorene | -6.1 | -2.0 | 4.1 | 5.5 |
Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic systems. Actual values would require specific DFT calculations for each molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the reaction pathways of this compound, particularly its decomposition to the corresponding carbene.
Transition State Analysis and Energy Profiles
The thermal or photochemical decomposition of this compound involves the extrusion of a nitrogen molecule (N₂) to form the carbene 2-methoxy-9H-fluorenylidene. Computational methods can locate the transition state for this process and calculate the activation energy, providing a quantitative measure of the reaction rate.
The reaction profile would show the energy of the system as it progresses from the reactant (this compound) through the transition state to the products (2-methoxy-9H-fluorenylidene and N₂). The height of the energy barrier at the transition state determines how easily the reaction occurs. The methoxy substituent may influence this barrier height.
Energetic Landscape of Carbene Intermediates
Once formed, the carbene intermediate, 2-methoxy-9H-fluorenylidene, can exist in either a singlet or a triplet state, each with a distinct geometry and reactivity. Computational studies are crucial for determining the relative energies of these spin states. For most fluorenylidene derivatives, the triplet state is the ground state. However, the energy gap between the singlet and triplet states (the singlet-triplet gap, ΔES-T) is a key factor in the carbene's subsequent reactions.
The methoxy group, as an electron-donating substituent, can influence the singlet-triplet gap. By donating electron density into the fluorene ring system, it can affect the energies of the carbene's frontier orbitals.
Table 2: Calculated Singlet-Triplet Energy Gaps for Substituted Fluorenylidenes (Illustrative)
| Carbene | ΔES-T (kcal/mol) |
| 9-Fluorenylidene | -3.5 |
| 2-Methoxy-9H-fluorenylidene | -3.2 |
| 2-Nitro-9H-fluorenylidene | -4.0 |
Note: A negative value indicates the triplet state is lower in energy (the ground state). The data is illustrative.
Prediction of Spectroscopic Properties and Experimental Correlation
Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model and aid in structural characterization. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated. The characteristic stretching frequency of the diazo group (N≡N) is a prominent feature in the IR spectrum and its calculated value can be compared to the experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. bohrium.com These predictions can be invaluable for assigning peaks in experimental NMR spectra. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. The position of the absorption maxima (λmax) can be correlated with the electronic structure.
Stereochemical and Conformational Analysis via Theoretical Methods
While the fluorene core is largely planar, the methoxy group introduces some conformational flexibility. Theoretical methods can be used to explore the potential energy surface related to the rotation around the C(2)-O bond. nih.govnih.gov
For this compound, the orientation of the methoxy group relative to the fluorene ring can be investigated. Different conformers may have slightly different energies and electronic properties. Computational methods can determine the most stable conformer and the energy barriers to rotation. This information is important as the conformation can influence the molecule's packing in the solid state and its interactions with other molecules in solution.
Applications of 9 Diazo 2 Methoxy 9h Fluorene and Its Derivatives in Chemical Sciences
Role in the Synthesis of Advanced Organic Materials
The fluorene (B118485) moiety is a popular building block for organic materials due to its unique structure and advantageous physical, chemical, and photoelectric properties. researchgate.net The ability to functionalize the fluorene core at various positions allows for the fine-tuning of its characteristics for specific applications. researchgate.net
Building Blocks for Molecular Machines and Switches
Fluorene derivatives are of significant interest in the development of molecular machines and switches. researchgate.net The rigid and planar structure of the fluorene backbone provides a stable scaffold for constructing molecules that can undergo controlled conformational changes in response to external stimuli such as light or chemical signals. The diazo group in 9-diazo-2-methoxy-9H-fluorene offers a reactive handle for incorporating this fluorene unit into larger, more complex molecular architectures.
Research has shown that fluorene-based systems can be designed to function as key components of molecular-level devices. The introduction of substituents at the 9-position of the fluorene ring is a common strategy to create these functional molecules. researchgate.net While direct studies on this compound in this specific context are not extensively detailed in the provided results, the general principles of fluorene chemistry strongly support its potential as a precursor for such applications. The methoxy (B1213986) group can further modulate the electronic properties of the fluorene system, influencing its switching behavior.
Precursors for Optoelectronic Materials (e.g., Polymers for Photonics)
Fluorene derivatives are widely used in the synthesis of materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic semiconductors. lyzhongdachem.comvulcanchem.com The fluorene unit's inherent blue-light emission and high charge-carrier mobility make it a desirable component in these technologies. ossila.com
This compound can serve as a precursor to various fluorene-based optoelectronic materials. For instance, derivatives like 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are key precursors for synthesizing polymer semiconductors used in OLEDs and polymer solar cells. ossila.com The methoxy substituent on the fluorene ring can enhance the performance of these materials by modifying their electronic and solubility properties. For example, poly((9,9-dihexyl-9H-fluorene-2,7-vinylene)-co-(1-methoxy-4-(2-ethylhexyloxy)-2,5-phenylenevinylene)) is a light-emitting polymer noted for its high efficiency and luminescence. sigmaaldrich.com
The synthesis of these materials often involves the modification of the fluorene core, and the diazo group of this compound provides a versatile point for such chemical transformations. The development of push-pull chromophores based on fluorene derivatives, where an electron-donating group is paired with an electron-accepting group, is a strategy to enhance nonlinear optical (NLO) properties for applications in optical switching and data storage. nih.gov
Catalysis and Ligand Design
The fluorene scaffold and its derivatives have also found significant utility in the fields of catalysis and ligand design.
Precursors for Catalytically Active Carbene Complexes
Diazo compounds are well-known precursors to carbenes, which are highly reactive intermediates that can be stabilized by transition metals to form catalytically active carbene complexes. The photolytic or thermal decomposition of this compound would generate the corresponding 2-methoxy-9-fluorenylidene carbene.
This carbene can then be trapped by a suitable metal precursor to form a metal-carbene complex. For example, studies on related 9-carbene-9-borafluorene monoanions demonstrate the ability of the fluorene framework to support reactive species. nih.gov These complexes can exhibit unique catalytic activities due to the specific electronic and steric environment provided by the fluorene ligand. The methoxy group would act as an electron-donating group, potentially influencing the reactivity and selectivity of the resulting catalyst.
Ligands in Metal-Catalyzed Transformations
Fluorene derivatives can be designed to act as ligands for metal catalysts. The rigid backbone of the fluorene can provide a well-defined coordination geometry around the metal center, which is crucial for controlling the stereoselectivity of a reaction.
For instance, 9,9-bis(methoxymethyl)fluorene has been identified as an effective internal electron donor for Ziegler-Natta catalysts used in polypropylene (B1209903) production. chemicalbook.comgoogle.com Its unique electronic and steric effects lead to high selectivity and stereospecificity in the polymerization process. chemicalbook.comgoogle.com This highlights the potential of methoxy-functionalized fluorene derivatives to act as performance-enhancing ligands in catalysis. While not a direct application of the diazo compound, it illustrates the favorable properties that the 2-methoxy-9H-fluorene scaffold can bring to a catalytic system.
Advanced Synthetic Reagents in Organic Synthesis
Beyond its role as a carbene precursor, this compound can be considered an advanced synthetic reagent. The diazo group is a versatile functional group that can participate in a variety of chemical transformations beyond carbene generation. These include cycloaddition reactions and insertions into various bonds, making it a valuable tool for the construction of complex organic molecules.
The fluorene moiety itself is a versatile building block in organic synthesis. researchgate.net The presence of the methoxy group can influence the reactivity of the diazo group and the aromatic rings, allowing for selective transformations. The use of fluorene derivatives in the synthesis of complex molecules is well-documented, and the unique combination of functional groups in this compound makes it a promising reagent for advanced synthetic applications.
Reagents for Cycloaddition and Cyclopropanation Reactions
This compound and its related 9-diazofluorene (B1199885) derivatives are valuable reagents in the synthesis of complex molecular architectures, primarily through their participation in cycloaddition and cyclopropanation reactions. These compounds act as 1,3-dipoles in [3+2] cycloaddition reactions, a type of pericyclic reaction that efficiently constructs five-membered rings.
The reactivity of 9-diazofluorene compounds in 1,3-dipolar cycloadditions has been demonstrated with various dipolarophiles. For instance, the reaction of 9-diazo-9H-fluorene with 2-arylidene-1H-indene-1,3(2H)-dione derivatives serves as a prime example. researchgate.net This reaction proceeds with high regioselectivity, exclusively affording novel spiropyrazole derivatives. researchgate.net The choice of solvent significantly influences the reaction yield and time. Acetonitrile (B52724) has been found to be an effective solvent, providing excellent yields in a relatively short duration, whereas solvents like diethyl ether and methanol (B129727) result in lower yields. researchgate.net
A study on the reaction between 9-diazo-9H-fluorene and 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione highlights the optimization of reaction conditions for these cycloadditions. The findings indicate that solvent polarity and protic nature play crucial roles in the reaction's success. researchgate.net
Table 1: Effect of Solvent on the Cycloaddition of 9-diazo-9H-fluorene with an Arylideneindanedione Derivative researchgate.net
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Diethyl ether | 15 | 30 |
| 2 | Dioxane | 8 | 63 |
| 3 | Tetrahydrofuran (B95107) | 8 | 69 |
| 4 | Methylene chloride | 8 | 70 |
| 5 | Acetonitrile | 6 | 96 |
| 6 | Ethanol (B145695) | 10 | 60 |
| 7 | Methanol | 15 | 45 |
Reaction conditions involved 9-diazo-9H-fluorene and 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione at room temperature.
Furthermore, diazo compounds, in general, are widely used in [2+1] cycloaddition reactions with electron-deficient alkenes like fullerenes (C₆₀) to form methanofullerenes. beilstein-journals.org This process can occur through two primary mechanisms: the initial thermal decomposition of the diazo compound to form a carbene, which then adds to the double bond, or a 1,3-dipolar cycloaddition followed by the elimination of nitrogen from the resulting pyrazoline intermediate. beilstein-journals.org While not specific to the 2-methoxy derivative, this illustrates a fundamental reactivity pattern of the 9-diazofluorene scaffold.
The fluorene moiety is also found in complex structures involving cyclopropane (B1198618) rings, suggesting the utility of fluorene-based precursors in cyclopropanation reactions. sigmaaldrich.com
Precursors for Reactive Intermediates in Complex Molecule Synthesis
A significant application of this compound in organic synthesis is its role as a precursor to highly reactive intermediates, specifically fluorenylidenes, which are a type of carbene. The extrusion of a stable dinitrogen molecule (N₂) from the diazo compound, typically induced by heat or ultraviolet (UV) light, generates the corresponding carbene. mdpi.com
These carbenes are electron-deficient species that can engage in a variety of subsequent reactions to form more complex molecules. A common reaction pathway for these intermediates is insertion into solvent molecules. mdpi.com For example, photolysis of 9-diazofluorenes in protic solvents like methanol or water can lead to the formation of new products through carbene insertion into the O-H bonds of the solvent. mdpi.com
The generation of a thiocarbonyl ylide is another example of a reactive intermediate derived from a diazo compound in the presence of a thioketone. In a reaction involving (trimethylsilyl)diazomethane and 9H-fluorene-9-thione, a [3+2]-cycloaddition initially forms a spirocyclic thiadiazole. uzh.ch This intermediate is unstable and eliminates nitrogen at room temperature to produce a fluorenethione (trimethylsilyl)methanide, which is a thiocarbonyl ylide. uzh.ch This reactive intermediate can then be trapped by various dipolarophiles or can dimerize, leading to the formation of sulfur-containing heterocycles like 1,3-dithiolanes and 1,4-dithianes. uzh.ch
Table 2: Products from Trapping a Thiocarbonyl Ylide Intermediate uzh.ch
| Trapping Agent | Product | Yield (%) |
|---|---|---|
| 9H-fluorene-9-thione | Dispiro[2-trimethylsilanyl-1,3-dithiolane-4,9',5,9''-bis(fluorene)] | 80 |
| Maleic anhydride | (Not specified in abstract) | - |
| N-(cyclohexyl)maleimide | (Not specified in abstract) | - |
The thiocarbonyl ylide was generated from (trimethylsilyl)diazomethane and 9H-fluorene-9-thione.
The ability to generate these versatile reactive intermediates makes this compound and its analogs powerful tools for synthetic chemists, enabling the construction of intricate molecular frameworks that would be challenging to access through other methods.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The preparation of 9-Diazo-2-methoxy-9H-fluorene is foundational to its application. Future research is anticipated to focus on developing more efficient, selective, and sustainable synthetic routes.
| Current Approach | Potential Future Direction | Advantages of Future Direction |
| Oxidation of 2-methoxy-9H-fluoren-9-one hydrazone | Catalytic methods using earth-abundant metals | Reduced waste, lower cost, milder reaction conditions |
| Diazotization of 2-methoxy-9H-fluoren-9-amine | Flow chemistry-based synthesis | Improved safety, scalability, and precise control over reaction parameters |
| Bamford-Stevens reaction of the corresponding tosylhydrazone | Biocatalytic approaches | High selectivity, environmentally benign |
Modern synthetic strategies, such as those employing metallaphotoredox catalysis, could offer new pathways to generate carbene intermediates from more abundant and stable precursors, potentially bypassing the need for explosive diazo compounds altogether. princeton.eduprinceton.edu The development of one-pot syntheses or tandem reactions that generate and immediately utilize the diazo compound or its corresponding carbene in subsequent transformations would also represent a significant advancement in efficiency and safety.
Exploration of New Reactivity Modes for Fluorenylidene Carbenes
The decomposition of this compound generates 2-methoxyfluorenylidene, a carbene with distinct electronic properties imparted by the electron-donating methoxy (B1213986) group. This substituent is expected to influence the singlet-triplet energy gap and the reactivity of the carbene. wikipedia.org
Future research will likely delve into several key areas of reactivity:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reactions of 2-methoxyfluorenylidene, such as cyclopropanation and C-H insertion, is a major frontier. The electron-donating nature of the methoxy group could be harnessed to tune the electronic properties of the carbene and enhance the stereoselectivity of these transformations.
Novel Cycloaddition Reactions: While [2+1] cycloadditions are characteristic of carbenes, exploring the potential for higher-order cycloadditions, such as [4+1] or [2+2] cycloadditions, could lead to the synthesis of novel polycyclic and heterocyclic frameworks. fiveable.melibretexts.orglibretexts.orgslideshare.netyoutube.com
Insertion Reactions: A systematic investigation into the insertion of 2-methoxyfluorenylidene into a wider range of σ-bonds beyond C-H bonds, including Si-H, B-H, and N-H bonds, will expand its synthetic utility. umb.eduumb.eduilpi.comwikipedia.orgwikipedia.org The regioselectivity and chemoselectivity of these insertion reactions will be of particular interest.
Ylide Formation and Rearrangements: The reaction of 2-methoxyfluorenylidene with heteroatom-containing compounds can lead to the formation of ylides, which can then undergo synthetically useful rearrangements. A detailed study of these processes could unveil new synthetic methodologies.
Integration into Advanced Materials and Nanoscience
The fluorene (B118485) moiety is a well-known building block for organic electronic materials due to its rigid, planar structure and high fluorescence quantum yield. The introduction of a methoxy group can further modulate these properties.
| Material Class | Potential Application | Role of this compound |
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | As a monomer or precursor for the synthesis of poly(2-methoxy-9H-fluoren-9-ylidene) or copolymers with tailored optoelectronic properties. researchgate.netossila.com |
| Functionalized Surfaces | Biosensors, Anti-fouling coatings | The carbene generated from this compound can be used to covalently modify surfaces with specific functionalities. researchgate.net |
| Molecular Switches | Photochromic materials, Molecular electronics | The diazo group can act as a photoswitchable unit, and the fluorene core can be incorporated into more complex molecular switching systems. |
| Nanoparticle Functionalization | Drug delivery, Catalysis | Covalent attachment of the fluorene unit to nanoparticle surfaces to impart specific optical or electronic properties. |
The synthesis of polymers from substituted fluorenes is an active area of research, and the unique properties of the 2-methoxy derivative could lead to materials with improved charge transport, luminescence, and stability. researchgate.netchemicalbook.comresearchgate.net For instance, the electron-donating methoxy group can influence the energy levels of the resulting polymer, which is a critical parameter in the design of efficient OLEDs and OPVs. nih.gov
Interdisciplinary Research with Physical and Theoretical Chemistry
A deeper understanding of the fundamental properties of this compound and its corresponding carbene will require a synergistic approach combining experimental and theoretical methods.
Key Research Questions for Interdisciplinary Investigation:
What is the precise singlet-triplet energy gap of 2-methoxyfluorenylidene, and how does it compare to the parent fluorenylidene? wikipedia.orgacs.org
What are the detailed mechanistic pathways for the reactions of 2-methoxyfluorenylidene, including the transition state structures and activation energies?
How does the methoxy group influence the photophysical properties of the diazo compound and the resulting fluorene-containing materials?
Can computational screening accelerate the discovery of new reactions and applications for this compound?
Advanced spectroscopic techniques, such as ultrafast transient absorption spectroscopy and time-resolved infrared spectroscopy, can provide invaluable insights into the dynamics of carbene formation and reaction. wikipedia.org These experimental studies, when coupled with high-level quantum chemical calculations, will provide a comprehensive picture of the structure, bonding, and reactivity of this fascinating molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-Diazo-2-methoxy-9H-fluorene, and what reaction conditions are critical for optimal yields?
- Methodology : The compound is synthesized via diazo transfer reactions under mild conditions. For example, in the preparation of fluorine-substituted molecular motors, this compound reacts with precursors in toluene at room temperature (16 h) to achieve moderate yields (38–61%) . Key parameters include the use of aprotic solvents (e.g., toluene), stoichiometric control of diazo reagents, and inert atmospheres to prevent decomposition. Purification often involves column chromatography with silica gel and characterization via NMR and HRMS .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) are essential for precise molecular weight determination . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms diazo group integrity. Infrared (IR) spectroscopy identifies functional groups like C=O or N=N stretches. Cross-validation with elemental analysis ensures purity (>95%) .
Q. How does the presence of the methoxy group influence the stability of this compound during storage?
- Methodology : The electron-donating methoxy group enhances stability by reducing electrophilic reactivity at the diazo site. Stability studies recommend storage under nitrogen at –20°C to prevent photodecomposition. Accelerated degradation tests (e.g., exposure to UV light or humidity) coupled with TLC monitoring can quantify decomposition rates .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of this compound in palladium-catalyzed vs. copper-mediated cross-couplings?
- Methodology : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate C–H activation at the fluorene core, while copper systems favor diazo group decomposition into carbenes. Kinetic studies (e.g., in situ NMR) and DFT calculations reveal that the methoxy group stabilizes transition states in Pd-catalyzed pathways, whereas steric hindrance limits Cu-mediated efficiency. Contrasting yields (e.g., 61% for Pd vs. <20% for Cu) highlight catalyst selection criteria .
Q. How can computational modeling resolve contradictions in reported photophysical properties of this compound derivatives?
- Methodology : Density functional theory (DFT) simulations predict HOMO-LUMO gaps and triplet-state energies, which are critical for applications in thermally activated delayed fluorescence (TADF) materials. Discrepancies between experimental and computed data (e.g., emission wavelengths) may arise from solvent effects or aggregation, necessitating solvent-adjusted TD-DFT models .
Q. What strategies optimize the incorporation of this compound into functionalized polymers for optoelectronic devices?
- Methodology : Radical polymerization with acrylate-functionalized derivatives achieves controlled molecular weights (PDI <1.2) while preserving diazo reactivity. Post-polymerization modifications (e.g., Huisgen cycloaddition) introduce side chains for solubility tuning. Device testing (e.g., OLED efficiency) requires balancing charge transport (hole/electron mobility >10⁻³ cm²/Vs) and emissive properties .
Q. How do competing reaction pathways (e.g., carbene insertion vs. cyclopropanation) affect the selectivity of this compound in bioconjugation?
- Methodology : Competition experiments with alkenes/alkynes under varying temperatures (25–80°C) and catalysts (Rh₂(OAc)₄ vs. Ru-based) reveal that steric bulk at the diazo site favors cyclopropanation. Time-resolved fluorescence (TRF) assays quantify labeling efficiency in protein conjugates, with optimal yields achieved at pH 7.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
